molecular formula C12H8Cl2O B12663200 2,3'-Dichlorodiphenyl ether CAS No. 7024-99-9

2,3'-Dichlorodiphenyl ether

Cat. No.: B12663200
CAS No.: 7024-99-9
M. Wt: 239.09 g/mol
InChI Key: NWRJCFQSGUPLID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3’-Dichlorodiphenyl ether is an organic compound with the molecular formula C12H8Cl2O. It is a type of diphenyl ether where two chlorine atoms are substituted at the 2 and 3 positions on one of the phenyl rings. This compound is known for its chemical stability and is used in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The most common method for synthesizing 2,3’-Dichlorodiphenyl ether is through the Williamson ether synthesis. This involves the reaction of a phenoxide ion with a chlorinated benzene derivative under basic conditions. The reaction typically proceeds via an S_N2 mechanism, where the phenoxide ion displaces a halide ion from the benzene ring .

Industrial Production Methods

Industrial production of 2,3’-Dichlorodiphenyl ether often involves the chlorination of diphenyl ether. This process requires controlled conditions to ensure selective chlorination at the desired positions. The reaction is typically carried out in the presence of a catalyst such as iron(III) chloride to facilitate the chlorination process .

Chemical Reactions Analysis

Types of Reactions

2,3’-Dichlorodiphenyl ether undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,3’-Dichlorodiphenyl ether has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3’-Dichlorodiphenyl ether involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes or disrupt cellular processes by binding to specific proteins or receptors. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2,4’-Dichlorodiphenyl ether
  • 4,4’-Dichlorodiphenyl ether
  • 2,2’-Dichlorodiphenyl ether

Uniqueness

2,3’-Dichlorodiphenyl ether is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where selective reactivity or stability is required .

Properties

CAS No.

7024-99-9

Molecular Formula

C12H8Cl2O

Molecular Weight

239.09 g/mol

IUPAC Name

1-chloro-2-(3-chlorophenoxy)benzene

InChI

InChI=1S/C12H8Cl2O/c13-9-4-3-5-10(8-9)15-12-7-2-1-6-11(12)14/h1-8H

InChI Key

NWRJCFQSGUPLID-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OC2=CC(=CC=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.